![molecular formula C13H16N4S B5521020 5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole compounds often involves energetically feasible reactions that are exothermic, spontaneous, and favored in the forward direction at room temperature. For example, Srivastava et al. (2016) described the theoretical analysis and spectral features (FT-IR, UV-visible, NMR) of a triazole compound, demonstrating the practicality of synthesizing these compounds under mild conditions (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed through spectroscopic techniques and theoretical calculations. Nadeem et al. (2017) conducted a combined experimental and DFT study to analyze the geometric, electronic, and non-linear optical properties of a synthesized triazole compound (Nadeem et al., 2017). These analyses provide insights into the stability and electronic transitions of the molecules.
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, contributing to their wide range of applications. The functionalization of triazole thiols, for example, includes reactions like aminomethylation and cyanoethylation, which modify the compound's chemical properties for specific uses (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole compounds, such as their photophysical properties, are analyzed through spectroscopic studies. For instance, the photoluminescence spectrum and vibrational modes of these compounds can be studied to understand their potential applications in materials science (Nadeem et al., 2017).
Chemical Properties Analysis
The chemical reactivity and potential biological activities of triazole compounds can be predicted through molecular electrostatic potential surface and electronic parameters analysis. Such studies reveal the compounds' roles as potential inhibitors or activators in various biological pathways (Srivastava et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
Triazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their anticancer activities. These compounds have shown efficacy against a range of cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The synthesis involves various chemical reactions leading to the formation of compounds with potential anticancer properties (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized, showing promising antimicrobial activities. The structural modifications in these derivatives, including the triazole-thiol group, contribute significantly to their antimicrobial efficacy. These studies highlight the potential of triazole derivatives in combating various bacterial and fungal infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Insecticidal Activity
The synthesis of tetrazole-linked triazole derivatives, including triazole-thiol compounds, has been explored for their insecticidal activities. These compounds have shown significant effectiveness against specific pests, indicating their potential as insecticidal agents. This application is particularly relevant for agricultural sciences and pest management strategies (Maddila, Pagadala, & Jonnalagadda, 2015).
Corrosion Inhibition
Triazole derivatives, including Schiff’s bases with triazole-thiol groups, have been identified as effective corrosion inhibitors for metals in acidic environments. These compounds adsorb onto the metal surface, forming a protective layer that significantly reduces the rate of corrosion. This application is vital in industrial processes and maintenance where metal preservation is crucial (Ansari, Quraishi, & Singh, 2014).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol” could include further investigation into its synthesis, characterization, and potential biological activity. Given the biological activity of many 1,2,4-triazole derivatives, this compound could potentially be of interest in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
3-ethyl-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-10-5-7-11(8-6-10)9-14-17-12(4-2)15-16-13(17)18/h5-9H,3-4H2,1-2H3,(H,16,18)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMYLTJCTCZUNU-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)
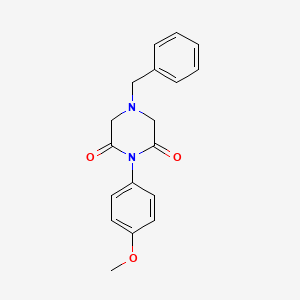
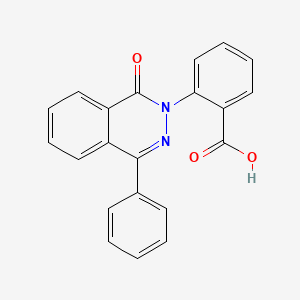
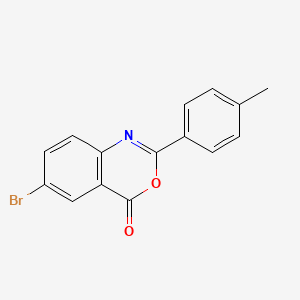
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
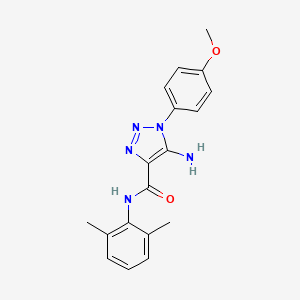
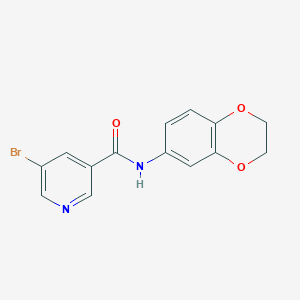
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)
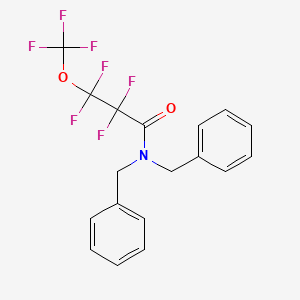
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)